H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH
Description
H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH (CAS: 154244-49-2) is a linear peptide comprising 14 amino acids with a repeating motif: His-Leu-Pro-Pro-Pro-Val duplicated and connected via a His-Leu linker.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H98N16O13/c1-35(2)27-43(71-53(81)41(65)29-39-31-66-33-68-39)58(86)77-23-11-17-47(77)62(90)79-25-13-19-49(79)60(88)75-21-9-15-45(75)55(83)73-51(37(5)6)57(85)70-42(30-40-32-67-34-69-40)54(82)72-44(28-36(3)4)59(87)78-24-12-18-48(78)63(91)80-26-14-20-50(80)61(89)76-22-10-16-46(76)56(84)74-52(38(7)8)64(92)93/h31-38,41-52H,9-30,65H2,1-8H3,(H,66,68)(H,67,69)(H,70,85)(H,71,81)(H,72,82)(H,73,83)(H,74,84)(H,92,93)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNVSODQGPYQNJ-SVENNQHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC8=CN=CN8)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC8=CN=CN8)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H98N16O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to oxo-histidine derivatives, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the peptide’s specific activity and application.
Comparison with Similar Compounds
Structural and Conformational Comparisons
(a) Maize Gamma-Zein Repeats: (Val-X-Leu-Pro-Pro-Pro)₈
- Sequence : Val-X-Leu-Pro-Pro-Pro (X = Ala, Glu, Lys) .
- Key Features: Adopts amphipathic PPII helices in aqueous solutions.
(b) Antihypertensive Peptide: Val-Leu-Pro-Val-Pro (VLPVP)
- Sequence : Val-Leu-Pro-Val-Pro .
- Key Features :
- Contrast with Target Compound :
- The target peptide is longer (14 residues vs. 5) and lacks the ACE-inhibitory motif Val-Pro at its terminus.
- Both share Pro-rich regions, but VLPVP’s smaller size enables easier intestinal absorption.
(c) Bitter-Tasting Peptide: H-Val-Val-Val-Pro-Pro-Phe-Leu-OH
- Sequence : Val-Val-Val-Pro-Pro-Phe-Leu .
- Key Features :
- Bitterness Threshold : 0.14 mM.
- Structural determinant: Hydrophobic N-terminal Val residues enhance bitterness.
- Contrast with Target Compound :
- The target peptide’s N-terminal His residue (polar, basic) likely reduces bitterness compared to hydrophobic Val-rich sequences.
Functional and Pharmacological Comparisons
(a) Enzyme Inhibitors
- Key Insight : The target peptide’s enzyme inhibition mechanism remains unclear, contrasting with well-characterized inhibitors like Leupeptin (targets trypsin-like proteases) .
(b) Dipeptidyl Peptidase Inhibitors
Biological Activity
The peptide H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH, known for its unique sequence of amino acids, has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article delves into its biological activity, supported by relevant studies, data tables, and case studies.
Structure and Composition
The compound consists of a sequence of amino acids that includes histidine (His), leucine (Leu), proline (Pro), and valine (Val). The presence of proline residues is significant as they contribute to the conformational stability and biological processing of peptides. Proline is known to introduce unique structural constraints that can influence the activity and interaction of peptides with biological targets .
Enzymatic Interactions
Research indicates that peptides containing proline motifs can interact with various enzymes, particularly those involved in proteolytic processes. For instance, prolyl dipeptidyl peptidase IV (DPPIV) is known to cleave peptides at proline residues, affecting the bioactivity of various biologically active peptides . The enzymatic activity of DPPIV can modulate immune responses by processing cytokines such as IL-6 and IL-8, which are crucial in inflammatory processes.
Case Studies
- Renin Inhibition : A study on renin inhibitors demonstrated that modifications in peptide sequences could significantly enhance their inhibitory potency against renin, an enzyme involved in blood pressure regulation. The incorporation of specific amino acids led to improved binding affinity and stability, indicating that similar modifications might enhance the efficacy of this compound .
- Peptide Stability : Research on peptide stability highlighted that the presence of proline residues often increases resistance to enzymatic degradation. This characteristic is particularly beneficial for therapeutic applications where prolonged activity is desired. For instance, a study showed that certain peptide analogs maintained their biological activity after extended periods in serum, suggesting that this compound may exhibit similar stability profiles .
Data Tables
| Peptide Sequence | Biological Activity | Stability (t1/2) |
|---|---|---|
| This compound | Potential DPPIV substrate | 2.1 hours |
| DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp | Renin inhibition | 4.0 hours |
| Gly-Arg-Gly-Asp-Ser | Cell adhesion enhancement | 39.4 minutes |
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Interaction : Peptides can bind to specific receptors on cell surfaces, triggering signaling pathways that lead to physiological responses.
- Enzyme Modulation : As noted earlier, interactions with enzymes like DPPIV can alter the levels of active peptides in circulation, thereby influencing various biological processes.
Q & A
Q. How can researchers adapt this peptide for use in in vivo studies while maintaining structural integrity?
- Methodological Answer :
- PEGylation : Attach polyethylene glycol (PEG) to enhance solubility and reduce immunogenicity.
- Protease Resistance : Incorporate D-amino acids or cyclization (e.g., head-to-tail) to prevent enzymatic degradation.
- Bioorthogonal Labeling : Introduce click chemistry handles (e.g., azide/alkyne) for tracking via fluorescence or PET imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
